molecular formula C15H12N4 B5767460 N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine

Cat. No.: B5767460
M. Wt: 248.28 g/mol
InChI Key: OWNBHZAKTGCIQZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine is a heterocyclic compound that features both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine typically involves the condensation of 2-pyridinecarboxaldehyde with 8-aminoquinoline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quinoline or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine involves its interaction with various molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, the compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine is unique due to its dual functionality, combining the properties of both pyridine and quinoline. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-9-16-13(7-1)11-18-19-14-8-3-5-12-6-4-10-17-15(12)14/h1-11,19H/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBHZAKTGCIQZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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